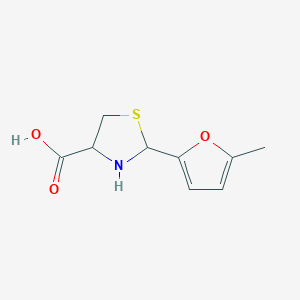

2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQBFGPLBKOCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400352 | |

| Record name | STK507118 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-99-0 | |

| Record name | 2-(5-Methyl-2-furanyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK507118 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with thioamides under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The thiazolidine ring can be reduced to form thiazolidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can undergo substitution reactions at the furan ring, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Formation of thiazolidine-4-carboxylic acid derivatives.

Substitution: Formation of halogenated or alkylated furan derivatives.

Scientific Research Applications

2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine: Explored for its potential therapeutic effects. Studies have shown that derivatives of this compound may exhibit anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing redox processes in biological systems. The compound’s ability to form hydrogen bonds and coordinate with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: The target compound’s methylfuran moiety warrants investigation for anticancer or antimicrobial activity, akin to 2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid’s role in cancer research .

- Analytical Challenges : Current methods for detecting thiazolidine derivatives (e.g., HPLC-MS/MS for HPPTCA) could be adapted for the target compound .

- Synthetic Optimization : Piperidine-catalyzed reactions (as in ) are scalable but require validation for purity and yield .

Biological Activity

2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C₉H₁₁N₁O₃S and a molecular weight of approximately 213.25 g/mol, this compound features a thiazolidine ring and a furan substituent, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL | >500 µg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, with a lethal effect demonstrated at low concentrations .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in anticancer applications. A study investigated its effects on cancer cell lines and reported that the compound inhibited cell proliferation significantly.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.1 |

| MCF-7 (Breast Cancer) | 17.4 |

| A549 (Lung Cancer) | 19.0 |

The IC50 values suggest that this compound could be a candidate for further development in cancer therapeutics due to its ability to inhibit the growth of various cancer cell lines .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. In vitro studies have demonstrated that the compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related damage.

The biological activity of this compound can be attributed to its unique structural features:

- Thiazolidine Ring : This ring structure allows for interactions with various enzymes and receptors.

- Furan Substituent : The furan moiety can participate in electron transfer reactions, influencing redox processes within biological systems.

- Hydrogen Bonding : The compound's ability to form hydrogen bonds enhances its interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against multiple strains of bacteria compared to standard antibiotics like nitrofurantoin .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against different cancer cell lines. The study concluded that the thiazolidine derivative not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between furan derivatives and thiazolidine precursors. For example, refluxing 5-methylfuran-2-carbaldehyde with a thiazolidine-4-carboxylic acid derivative in acetic acid with sodium acetate as a catalyst (2–3 hours) can yield the target compound. Optimization includes adjusting molar ratios (e.g., 1:1 aldehyde-to-thiazolidine), controlling reflux temperature (100–110°C), and post-reaction purification via recrystallization from acetic acid .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify key functional groups, such as the furan methyl group ( ppm) and thiazolidine ring protons ( ppm).

- FTIR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (C-S bond) confirm core structural features.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS) .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1–9) and monitor degradation via HPLC at timed intervals (0, 24, 48 hours).

- Thermal Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 1 month) with LC-MS to identify degradation products.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track changes in absorbance spectra .

Advanced Research Questions

Q. How does stereochemistry at the thiazolidine ring influence biological activity, and what methods resolve enantiomeric forms?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times correlate with R/S configurations.

- Biological Assays : Compare enantiomers in enzyme inhibition assays (e.g., IC values against cysteine proteases). For example, (4R)-configured analogs show 10-fold higher activity than (4S) isomers in some studies .

- X-ray Crystallography : Resolve absolute configurations via single-crystal analysis, referencing known thiazolidine derivatives .

Q. How can computational modeling predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., SARS-CoV-2 M). Focus on hydrogen bonds between the carboxylic acid group and catalytic residues (His41/Cys145).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Validate with experimental IC data from enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial potency)?

- Methodological Answer :

- Standardized Assays : Replicate studies using CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO <1%).

- SAR Analysis : Compare substituent effects; for example, 5-methylfuran analogs show enhanced activity over unsubstituted furans due to lipophilicity changes.

- Meta-Analysis : Aggregate data from multiple studies (e.g., >90% purity samples) to identify trends obscured by experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.